molecular formula C8H17NO3S B13549839 3-(Piperidin-1-ylsulfonyl)propan-1-ol

3-(Piperidin-1-ylsulfonyl)propan-1-ol

Cat. No.: B13549839
M. Wt: 207.29 g/mol
InChI Key: JGLTUUOMHNYOBB-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)propan-1-ol is an organic compound with the molecular formula C8H17NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)propan-1-ol typically involves the reaction of piperidine with a sulfonyl chloride, followed by the addition of a propanol derivative. One common method involves the use of methyl 3-(piperidin-1-yl)propanoate as a starting material, which is then reduced using lithium aluminum hydride in anhydrous tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Piperidin-1-ylsulfonyl)propanal, while reduction of the sulfonyl group can produce 3-(Piperidin-1-yl)propan-1-ol .

Scientific Research Applications

3-(Piperidin-1-ylsulfonyl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and amines.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylsulfonyl)propan-1-ol is unique due to its combination of a piperidine ring and a sulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylpropan-1-ol

InChI

InChI=1S/C8H17NO3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h10H,1-8H2

InChI Key

JGLTUUOMHNYOBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCCO

Origin of Product

United States

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